5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound features a bromophenyl group attached to a spirohexane ring system, which is further connected to an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the spirohexane ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under specific conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: The amine group can participate in coupling reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction products: Reduction can yield amines or alcohols.
Scientific Research Applications
5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)spiro[2.3]hexan-5-amine hydrochloride
- 5-(4-fluorophenyl)spiro[2.3]hexan-5-amine hydrochloride
- 5-(4-methylphenyl)spiro[2.3]hexan-5-amine hydrochloride
Uniqueness
5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding properties in biological systems.
Properties
CAS No. |
2728423-24-1 |
---|---|
Molecular Formula |
C12H15BrClN |
Molecular Weight |
288.61 g/mol |
IUPAC Name |
5-(4-bromophenyl)spiro[2.3]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-3-1-9(2-4-10)12(14)7-11(8-12)5-6-11;/h1-4H,5-8,14H2;1H |
InChI Key |
UPIGUEXWXWLWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C3=CC=C(C=C3)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.